![molecular formula C12H17NO2 B1315902 [4-(Diethylamino)phenyl]acetic acid CAS No. 27864-28-4](/img/structure/B1315902.png)
[4-(Diethylamino)phenyl]acetic acid
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Overview
Description
“[4-(Diethylamino)phenyl]acetic acid” is an organic compound that contains a phenyl functional group and a carboxylic acid functional group . It’s a white solid with a disagreeable odor .
Molecular Structure Analysis
The molecular structure of “[4-(Diethylamino)phenyl]acetic acid” consists of a phenyl ring attached to an acetic acid group with a diethylamino substituent at the para position . The molecular formula is C10H13NO2 .Chemical Reactions Analysis
Amines, such as “[4-(Diethylamino)phenyl]acetic acid”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
“[4-(Diethylamino)phenyl]acetic acid” is a white solid . It has a molecular weight of 179.22 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Polymer Research: Synthesis of Polyimides
A novel aromatic diamine monomer containing diethylaminophenyl groups has been synthesized and used to prepare a series of polyimides . These polymers exhibit high thermal stability , good solubility in polar solvents, and excellent hydrophobic properties . Such materials are crucial for applications in microelectronics , optoelectronics , aerospace , and automotive industries .
Medicinal Chemistry: Coumarin Derivatives Synthesis
Coumarin derivatives, synthesized using compounds like 4-diethylamino-2-hydroxybenzaldehyde, have significant biological importance . They show a range of biological activities such as antiviral , antibacterial , anticoagulant , and anticancer properties. These derivatives are also used as optical brighteners , photosensitizers , and fluorescent dyes in various industries.
Pharmacology: Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from compounds related to diethylaminophenyl acetic acid, have diverse biological and clinical applications . They are known for their antiviral , anti-inflammatory , anticancer , anti-HIV , and antioxidant activities. This makes them valuable in the development of new therapeutic drugs.
Organic Synthesis: One-Pot Synthesis Methods
The compound is used in one-pot synthesis methods to create complex molecules efficiently . This approach is advantageous in synthesizing pharmaceuticals and pesticides, reducing the number of steps and simplifying purification processes.
Material Science: Hydrophobic Surface Coatings
The diethylaminophenyl group contributes to the hydrophobic nature of surfaces . This property is essential for creating water-repellent coatings on various materials, which can be applied in consumer goods , textiles , and protective gear .
Biochemistry: Plant Hormone Research
Related indole compounds are crucial in plant biology as they form the basis of plant hormones like indole-3-acetic acid . Understanding these compounds can lead to advancements in agriculture , horticulture , and environmental science .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that [4-(Diethylamino)phenyl]acetic acid may also interact with various cellular targets, potentially leading to a range of biological effects.
Mode of Action
Indole derivatives are known to bind to their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [4-(Diethylamino)phenyl]acetic acid could potentially influence similar pathways.
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, suggesting that [4-(diethylamino)phenyl]acetic acid might also produce diverse cellular and molecular effects .
properties
IUPAC Name |
2-[4-(diethylamino)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)11-7-5-10(6-8-11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILWYHDLQFTXAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574589 |
Source
|
Record name | [4-(Diethylamino)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Diethylamino)phenyl]acetic acid | |
CAS RN |
27864-28-4 |
Source
|
Record name | [4-(Diethylamino)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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